molecular formula C13H19NO3 B14184826 5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid CAS No. 920739-86-2

5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B14184826
CAS No.: 920739-86-2
M. Wt: 237.29 g/mol
InChI Key: KKDAZKGSLSSFFB-UHFFFAOYSA-N
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Description

5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes both an amino group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with di(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diisopropylamine: A secondary amine with similar structural features but different chemical properties.

    2-Hydroxybenzoic Acid:

Uniqueness

5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is unique due to the presence of both the di(propan-2-yl)amino group and the hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making the compound valuable for various applications.

Properties

CAS No.

920739-86-2

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

5-[di(propan-2-yl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H19NO3/c1-8(2)14(9(3)4)10-5-6-12(15)11(7-10)13(16)17/h5-9,15H,1-4H3,(H,16,17)

InChI Key

KKDAZKGSLSSFFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=C(C=C1)O)C(=O)O)C(C)C

Origin of Product

United States

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